molecular formula C20H15NO B14318733 (9H-Carbazol-1-yl)(4-methylphenyl)methanone CAS No. 111960-29-3

(9H-Carbazol-1-yl)(4-methylphenyl)methanone

Cat. No.: B14318733
CAS No.: 111960-29-3
M. Wt: 285.3 g/mol
InChI Key: ZAWQTOOPVPHBFQ-UHFFFAOYSA-N
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Description

(9H-Carbazol-1-yl)(4-methylphenyl)methanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole moiety linked to a 4-methylphenyl group through a methanone bridge, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Carbazol-1-yl)(4-methylphenyl)methanone typically involves the reaction of carbazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The general reaction scheme is as follows:

Carbazole+4-Methylbenzoyl ChlorideThis compound\text{Carbazole} + \text{4-Methylbenzoyl Chloride} \rightarrow \text{this compound} Carbazole+4-Methylbenzoyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(9H-Carbazol-1-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Hydroxy or amino derivatives.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

(9H-Carbazol-1-yl)(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (9H-Carbazol-1-yl)(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The carbazole moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its wide range of applications in organic electronics and pharmaceuticals.

    (9H-Carbazol-1-yl)(phenyl)methanone: Similar structure but lacks the 4-methyl group, which may affect its chemical and physical properties.

    (9H-Carbazol-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.

Uniqueness

(9H-Carbazol-1-yl)(4-methylphenyl)methanone is unique due to the presence of the 4-methyl group, which can influence its electronic properties and reactivity. This modification may enhance its performance in specific applications, such as organic electronics or as a therapeutic agent.

Properties

CAS No.

111960-29-3

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

9H-carbazol-1-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C20H15NO/c1-13-9-11-14(12-10-13)20(22)17-7-4-6-16-15-5-2-3-8-18(15)21-19(16)17/h2-12,21H,1H3

InChI Key

ZAWQTOOPVPHBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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